molecular formula C10H16O3 B8739202 Methyl 1-(2-oxoethyl)cyclohexanecarboxylate

Methyl 1-(2-oxoethyl)cyclohexanecarboxylate

Cat. No.: B8739202
M. Wt: 184.23 g/mol
InChI Key: GJXVKPDLAXRFOK-UHFFFAOYSA-N
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Description

Methyl 1-(2-oxoethyl)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 1-(2-oxoethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-13-9(12)10(7-8-11)5-3-2-4-6-10/h8H,2-7H2,1H3

InChI Key

GJXVKPDLAXRFOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-allyl-cyclohexanecarboxylic acid methyl ester (4 g, 21.5 mmol) in isopropanol (35 mL) was added a solution of sodium periodate (10.1 g, 47.3 mmol) in H2O (35 mL) followed by the addition of osmium tetroxide (16 mg, 0.065 mmol). More Isopropanol (30 mL) and H2O (35 mL) was added and the resulting suspension was stirred for 24 hours. Then, the reaction mixture was poured into ice/H2O (200 mL) and extracted with EtOAc (2×200 mL). The organic solutions were combined and dried over Na2SO4, filtered and concentrated to provide a crude oil which was purified by flash column chromatography (10 to 60% EtOAc/heptane) to provide 1.24 g (31% yield over two steps) of the title compound as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
31%

Synthesis routes and methods II

Procedure details

To a solution of methyl 1-allylcyclohexanecarboxylate (340 mg) in tetrahydrofuran (7 mL) were added an aqueous solution of sodium periodic acid (3.4 g, 16.0 mmol) and osmium tetraoxide (100 mg) successively under ice cooling. The solution was stirred at room temperature for 20 hours. Water was added to the reaction solution and insolubles were filtered off. The filtrate was extracted with ethyl acetate, and it was washed in turn with water, sodium thiosulfate and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound (250 mg). This product was subjected to the subsequent step without further purification.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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